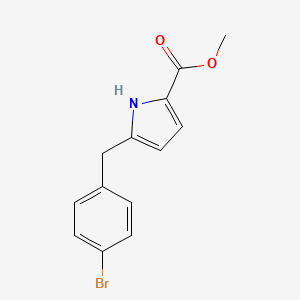

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15832005

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12BrNO2 |

|---|---|

| Molecular Weight | 294.14 g/mol |

| IUPAC Name | methyl 5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylate |

| Standard InChI | InChI=1S/C13H12BrNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3 |

| Standard InChI Key | BHWWNZTUOAVDED-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrrole ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 4-bromobenzyl moiety. The IUPAC name, methyl 5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylate, reflects this substitution pattern. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.14 g/mol |

| Canonical SMILES | COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Br |

| InChI Key | BHWWNZTUOAVDED-UHFFFAOYSA-N |

The 4-bromobenzyl group introduces steric bulk and electronic effects, potentially influencing intermolecular interactions and reactivity .

Synthetic Methodologies

General Pyrrole Functionalization Strategies

While no explicit synthetic route for methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is documented, analogous brominated pyrroles are typically synthesized via:

-

Borylation-Suzuki Coupling Sequences: Iridium-catalyzed borylation of methyl pyrrole-2-carboxylates enables regioselective functionalization, followed by Suzuki-Miyaura cross-coupling with aryl halides.

-

Trichloroacetyl Intermediate Routes: Conversion of trichloroacetyl-pyrrole intermediates using sodium methoxide in methanol, as demonstrated for methyl 4-bromo-1H-pyrrole-2-carboxylate (71–85% yields) .

Table 1: Representative Synthetic Conditions for Analogous Brominated Pyrroles

Physicochemical Properties

Solubility and Stability

The methyl ester group enhances lipid solubility compared to carboxylic acid derivatives, favoring organic solvent compatibility (e.g., DMSO, methanol). Bromine’s electronegativity may increase oxidative stability but could also render the compound light-sensitive .

Spectroscopic Characterization

Hypothetical NMR Profile (based on analogs ):

-

:

-

Pyrrole H-3/H-4: δ 6.80–7.16 (d, J = 1.2 Hz)

-

4-Bromobenzyl CH2: δ 3.90–4.20 (s)

-

Aromatic protons: δ 7.20–7.50 (m)

-

-

:

-

Carbonyl (COOCH3): δ 165–170 ppm

-

Aromatic carbons: δ 120–135 ppm

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume